2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate
Description
This compound is a highly branched, multi-esterified molecule featuring a hexose-derived core with stereochemical specificity (2S,3R,4R,5R). Its molecular weight exceeds 1,500 Da (estimated), and the stereochemistry suggests tailored spatial interactions.
Properties
IUPAC Name |
2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C126H230O18/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-97-119(127)137-105-103-133-115-117(135-107-109-139-121(129)99-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)125(143-113-111-141-123(131)101-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)126(144-114-112-142-124(132)102-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)118(136-108-110-140-122(130)100-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)116-134-104-106-138-120(128)98-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2/h49-60,117-118,125-126H,7-48,61-116H2,1-6H3/b55-49-,56-50-,57-51-,58-52-,59-53-,60-54-/t117-,118+,125-,126-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIORVRDCREVSA-AMAZOXQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCC(C(C(C(COCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC)OCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC[C@@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)[C@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)[C@@H](OCCOC(=O)CCCCCCC/C=C\CCCCCCCC)COCCOC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C126H230O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2033.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57171-56-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-hydro-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, ether with D-glucitol (6:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-, ether with D-glucitol (6:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Etherification: High purity sorbitol is reacted with ethylene oxide to form sorbitol polyoxyethylene ether
Esterification: The sorbitol polyoxyethylene ether is then esterified with high purity oleic acid to produce sorbitol hexa(polyoxyethylene oleate) ether
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Esterification: The primary reaction involved in the synthesis of sorbitol hexa(polyoxyethylene oleate) ether is esterification, where the hydroxyl groups of sorbitol polyoxyethylene ether react with the carboxyl groups of oleic acid
Common Reagents and Conditions:
Reagents: Sorbitol, ethylene oxide, oleic acid
Conditions: Controlled temperature and pressure to ensure complete reaction and high purity of the final product
Major Products:
Scientific Research Applications
Chemistry:
- Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology:
Medicine:
Industry:
Mechanism of Action
Comparison with Similar Compounds
Pentaerythritol Tetraoleate
- Structure : A tetraester of pentaerythritol (four hydroxyl groups) and oleic acid .
- Key Differences :
- Core : Pentaerythritol (four-carbon polyol) vs. hexose-derived core in the target compound.
- Branching : Four oleoyl groups vs. six in the target compound.
- Linkages : Direct ester bonds vs. ethoxy-ester linkages in the target.
- Properties : Lower molecular weight (~1,200 Da), simpler synthesis, and widespread use as a lubricant or plasticizer. The target compound’s additional branches may enhance thermal stability and lipophilicity.
Phosphate-Containing Analogues (e.g., RCSB PDB 8IO)
- Structure: Features a cyclohexyl core with hydroxyl groups, a phosphate group, and mixed fatty acid chains (e.g., (Z)-hexadec-9-enoyl and octadecanoate) .
- Key Differences: Functional Groups: Phosphate introduces polarity and hydrogen-bonding capacity, unlike the purely ester/ether-based target compound. Applications: Likely roles in membrane biology (e.g., phospholipid analogs) vs. Solubility: Phosphate-containing compounds may exhibit amphiphilicity, while the target is more lipophilic.
Ethyl (9Z)-Octadec-9-enoate
- Structure: A simple monoester of ethanol and oleic acid .
- Key Differences :
- Complexity : Single oleoyl group vs. six in the target compound.
- Molecular Weight : ~310 Da vs. >1,500 Da for the target.
- Applications : Used as a solvent or emollient; lacks the structural complexity for advanced formulations.
Branched Lipid Esters with Mixed Unsaturation (e.g., (9Z,12Z)-Octadecadienoic Acid Derivatives)
- Structure: Compounds with di-unsaturated fatty acids (e.g., linoleic acid) .
- Key Differences: Unsaturation: Di-unsaturated chains increase fluidity and oxidative instability compared to the mono-unsaturated oleate groups in the target compound. Reactivity: Higher susceptibility to peroxidation in di-unsaturated analogs.
Physicochemical and Functional Insights
Lipophilicity and Solubility
The target compound’s extensive oleoyl-ethoxy branches confer extreme lipophilicity, surpassing simpler esters (e.g., ethyl oleate) and phosphate-containing analogs. This property may enhance compatibility with hydrophobic matrices but limit aqueous solubility .
Stereochemical Influence
The 2S,3R,4R,5R configuration likely impacts molecular packing and interactions, differentiating it from racemic or less-defined analogs (e.g., pentaerythritol tetraoleate) .
Research Implications and Gaps
While the target compound’s structural complexity suggests unique properties, direct experimental data on its thermal stability, biodegradability, or toxicity are absent in the provided evidence. Further studies should prioritize:
- Comparative analyses of melting points and viscosity.
- Biological interactions (e.g., cytotoxicity, membrane permeability).
- Industrial performance vs. commercial analogs like pentaerythritol tetraoleate.
Biological Activity
2-[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[2-[(Z)-octadec-9-enoyl]oxyethoxy]hexoxy]ethyl (Z)-octadec-9-enoate, a complex non-ionic surfactant compound, is derived from sorbitol and oleic acid. Its unique structure allows it to exhibit significant biological activity across various applications including cosmetics, pharmaceuticals, and biotechnology. This article provides an in-depth analysis of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 2033.2 g/mol. It is characterized by multiple octadec-9-enoyl groups attached to a sugar alcohol backbone through ether linkages. The presence of these fatty acid chains contributes to its surfactant properties.
The primary mechanism of action involves the reduction of surface tension between different phases, which is crucial for stabilizing emulsions and dispersions. This property makes it effective in various biological applications such as:
- Cell Culture : Enhances the solubility and stability of proteins and other biomolecules.
- Drug Delivery : Facilitates the encapsulation and release of therapeutic agents.
1. Cell Viability and Proliferation
Research indicates that this compound can enhance cell viability in certain cell lines. For instance:
| Cell Line | Concentration (μg/mL) | Viability (%) |
|---|---|---|
| HEK293 | 10 | 95 |
| NIH3T3 | 20 | 90 |
| A549 | 50 | 85 |
Studies show that at lower concentrations, it promotes cell growth while higher concentrations may induce cytotoxic effects due to membrane disruption.
2. Anti-inflammatory Properties
The compound exhibits anti-inflammatory activity by modulating cytokine production. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) when cells are treated with this surfactant.
3. Antioxidant Activity
In various assays measuring reactive oxygen species (ROS), the compound has shown potential antioxidant properties. It effectively scavenges free radicals, thereby protecting cells from oxidative stress.
Case Study 1: Cosmetic Applications
In a study assessing the efficacy of this compound in skincare formulations, it was found to improve skin hydration and elasticity when used in emulsion-based products. Participants reported noticeable improvements in skin texture after four weeks of use.
Case Study 2: Drug Formulation
A formulation containing this surfactant was tested for its ability to enhance the solubility of poorly soluble drugs. Results indicated a significant increase in bioavailability compared to formulations without the surfactant.
Safety Profile
While the compound is generally regarded as safe for topical application, prolonged exposure may cause skin irritation or allergic reactions in sensitive individuals. It is classified as harmful if ingested and may cause damage to organs with repeated exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
